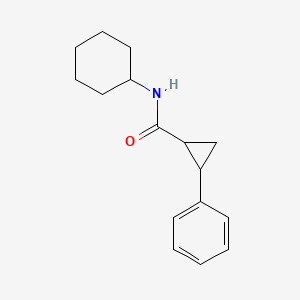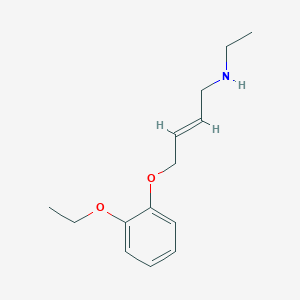
3-acetyl-2-methyl-2-(4-nitrophenyl)-1,3-oxazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-acetyl-2-methyl-2-(4-nitrophenyl)-1,3-oxazolidine, also known as ANMOX, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medical research and drug development.
Mecanismo De Acción
The mechanism of action of 3-acetyl-2-methyl-2-(4-nitrophenyl)-1,3-oxazolidine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. 3-acetyl-2-methyl-2-(4-nitrophenyl)-1,3-oxazolidine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. 3-acetyl-2-methyl-2-(4-nitrophenyl)-1,3-oxazolidine has also been shown to inhibit the activity of certain proteins involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
3-acetyl-2-methyl-2-(4-nitrophenyl)-1,3-oxazolidine has been shown to have a number of biochemical and physiological effects, including anti-inflammatory and anti-tumor properties. 3-acetyl-2-methyl-2-(4-nitrophenyl)-1,3-oxazolidine has also been shown to inhibit the growth of certain bacteria, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-acetyl-2-methyl-2-(4-nitrophenyl)-1,3-oxazolidine is that it is relatively easy to synthesize, making it readily available for use in lab experiments. However, 3-acetyl-2-methyl-2-(4-nitrophenyl)-1,3-oxazolidine is also relatively unstable and can decompose over time, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on 3-acetyl-2-methyl-2-(4-nitrophenyl)-1,3-oxazolidine. One area of interest is the development of new drugs based on 3-acetyl-2-methyl-2-(4-nitrophenyl)-1,3-oxazolidine, particularly for the treatment of inflammatory diseases and cancer. Another area of interest is the development of new antibiotics based on 3-acetyl-2-methyl-2-(4-nitrophenyl)-1,3-oxazolidine, particularly for the treatment of drug-resistant bacterial infections. Additionally, further research is needed to fully understand the mechanism of action of 3-acetyl-2-methyl-2-(4-nitrophenyl)-1,3-oxazolidine and its potential applications in various fields.
Métodos De Síntesis
3-acetyl-2-methyl-2-(4-nitrophenyl)-1,3-oxazolidine can be synthesized through a series of chemical reactions, starting with the reaction between 4-nitrobenzaldehyde and methyl ethyl ketone to form 4-nitrophenylacetaldehyde. This compound is then reacted with ethyl acetoacetate to form 4-nitrophenyl-2-butenoic acid ethyl ester, which is further reacted with hydroxylamine hydrochloride to form 3-acetyl-2-methyl-2-(4-nitrophenyl)-1,3-oxazolidine.
Aplicaciones Científicas De Investigación
3-acetyl-2-methyl-2-(4-nitrophenyl)-1,3-oxazolidine has been found to have potential applications in various fields, including medical research and drug development. In medical research, 3-acetyl-2-methyl-2-(4-nitrophenyl)-1,3-oxazolidine has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. 3-acetyl-2-methyl-2-(4-nitrophenyl)-1,3-oxazolidine has also been studied for its potential use in the treatment of bacterial infections, as it has been shown to inhibit the growth of certain bacteria.
Propiedades
IUPAC Name |
1-[2-methyl-2-(4-nitrophenyl)-1,3-oxazolidin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-9(15)13-7-8-18-12(13,2)10-3-5-11(6-4-10)14(16)17/h3-6H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSLLFHRRVNKHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCOC1(C)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Methyl-2-(4-nitrophenyl)-1,3-oxazolidin-3-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-ethoxyphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4974748.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylphenyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4974759.png)



![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-chloro-4-nitrobenzamide](/img/structure/B4974786.png)

![5-(2,3-dichlorophenyl)-N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2-furamide](/img/structure/B4974801.png)
![{2-methyl-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}(2-thienyl)methanone dihydrobromide](/img/structure/B4974806.png)
![ethyl [5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4974814.png)
![2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4,5-diphenyl-1H-imidazole](/img/structure/B4974817.png)

![3-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 2-naphthalenesulfonate](/img/structure/B4974843.png)
